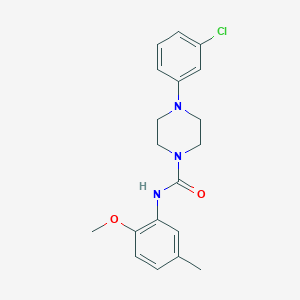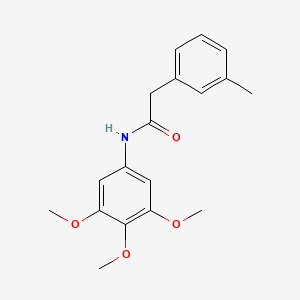![molecular formula C14H17BrClNO B5329307 N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5329307.png)
N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride, also known as 2C-B-FLY, is a research chemical that belongs to the phenethylamine family. It is a derivative of the psychedelic drug 2C-B, and its chemical structure is similar to other phenethylamines such as mescaline and MDMA. In recent years, 2C-B-FLY has gained popularity among researchers due to its unique properties and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also has affinity for other serotonin receptors such as 5-HT1A and 5-HT2C. The exact mechanisms by which this compound produces its psychedelic effects are still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to other phenethylamines. It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychedelic effects. It has also been shown to increase heart rate and blood pressure, and can cause nausea and vomiting at higher doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride in lab experiments is its unique chemical structure, which may allow researchers to study its effects on the central nervous system in new ways. However, one limitation is that it is a relatively new research chemical, and its long-term effects on the body are not fully understood. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its availability for research purposes.
Direcciones Futuras
There are many potential future directions for research on N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride. One area of interest is its potential as a treatment for depression and anxiety disorders, as preliminary animal studies have shown promising results. Additionally, further studies on its mechanism of action and effects on serotonin receptors may provide new insights into the regulation of mood, perception, and cognition. As more research is conducted on this compound, its potential applications in scientific research may become clearer.
Métodos De Síntesis
The synthesis of N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride involves the reaction of 2,5-dimethoxybenzaldehyde with 4-bromo-2-methylphenylacetonitrile to form the intermediate 2,5-dimethoxyphenyl-4-bromo-2-methylphenylacetonitrile. This intermediate is then reacted with furfurylamine to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been found to have psychedelic properties similar to other phenethylamines, and its effects on serotonin receptors have been studied extensively. This compound has also been used in animal studies to investigate its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
N-[[5-(4-bromo-2-methylphenyl)furan-2-yl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO.ClH/c1-3-16-9-12-5-7-14(17-12)13-6-4-11(15)8-10(13)2;/h4-8,16H,3,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKBTRGQNDPTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(O1)C2=C(C=C(C=C2)Br)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)

![5-[1-(4-amino-2-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5329235.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5329256.png)

![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)

![2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5329288.png)

![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)


![4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5329329.png)